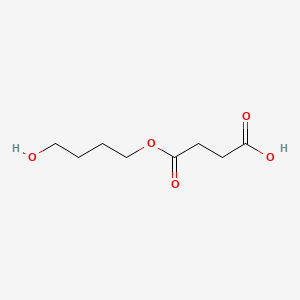

Succinate d'hydrogène (4-hydroxybutyl)

Vue d'ensemble

Description

(4-Hydroxybutyl) hydrogen succinate, also known as succinic acid mono(4-hydroxybutyl) ester, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is a derivative of succinic acid, which is a dicarboxylic acid that is naturally found in the body and plays a crucial role in the metabolism of glucose and energy production.

Applications De Recherche Scientifique

Chromatographie liquide haute performance (HPLC)

Le succinate d'hydrogène (4-hydroxybutyl) peut être analysé en utilisant des méthodes HPLC en phase inverse (RP). La phase mobile contient généralement de l'acétonitrile, de l'eau et de l'acide phosphorique, bien que pour les applications compatibles avec la spectrométrie de masse (MS), l'acide phosphorique soit remplacé par de l'acide formique. Ce composé est essentiel pour le processus de séparation dans les colonnes HPLC, ce qui est crucial pour identifier et quantifier diverses substances dans des mélanges complexes .

Synthèse de matériaux industriels

Ce composé est impliqué dans le processus de polymérisation par ouverture de cycle radicalaire. Il a été copolymérisé avec d'autres composés comme le 3HB via une polymérisation par ouverture de cycle de la γ-butyrolactone et de la β-butyrolactone en utilisant un complexe de distannoxane comme catalyseur. Ces processus sont fondamentaux pour créer de nouveaux matériaux polymères ayant des applications industrielles potentielles .

Fabrication de dispositifs médicaux

De nombreux brevets ont été déposés pour diverses applications du P4HB dérivé du succinate d'hydrogène (4-hydroxybutyl) dans le domaine médical. Il est utilisé pour produire des dispositifs médicaux résorbables en raison de sa capacité à être converti en fibres de polyester linéaires thermoplastiques résistantes qui offrent une rétention de résistance prolongée in vivo .

Mécanisme D'action

Target of Action

The primary target of (4-Hydroxybutyl) hydrogen succinate is the polymerization process of biodegradable polymers, specifically poly(butylene succinate) (PBS) . PBS is a biodegradable polymer that has balanced mechanical properties similar to those of polyethylene .

Mode of Action

(4-Hydroxybutyl) hydrogen succinate interacts with its targets through a surface-etching mechanism during the enzymatic hydrolysis of PBS . This interaction results in the production of 4-hydroxybutyl succinate as the main product, with traces of succinic acid and 1,4-butanediol .

Biochemical Pathways

The biochemical pathway involved in the action of (4-Hydroxybutyl) hydrogen succinate is the degradation of PBS . This degradation proceeds only on the surface of the solid substrate, accompanied by both surface erosion and weight loss . The degradation of PBS leads to the production of 4-hydroxybutyl succinate .

Pharmacokinetics

It can be analyzed using a reverse phase (rp) hplc method . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .

Result of Action

The result of the action of (4-Hydroxybutyl) hydrogen succinate is the production of 4-hydroxybutyl succinate , which is the main product of the enzymatic hydrolysis of PBS . This compound is then used in the synthesis of various chemicals and polymers .

Action Environment

The action of (4-Hydroxybutyl) hydrogen succinate is influenced by environmental factors. For instance, the biodegradability of PBS and its copolymers can be easily tuned via copolymerization . They can biodegrade in various environments, such as soil burial, river, sea, activated sludge, and compost . Environmental conditions, such as temperature and pH, directly influence the degradation rate .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, (4-Hydroxybutyl) hydrogen succinate plays a significant role. It is incorporated into PHA copolymers in bacteria, contributing to the properties of thermoplastics and elastomers depending on the fraction of (4-Hydroxybutyl) hydrogen succinate in the copolyester . The enzymes involved in this process include 1,3-propanediol dehydrogenase and aldehyde dehydrogenase .

Cellular Effects

(4-Hydroxybutyl) hydrogen succinate influences cellular function through its role in the production of P4HB. P4HB is biodegradable and yields (4-Hydroxybutyl) hydrogen succinate, which is a normal compound in the human body and proven to be biocompatible . This makes it a prospective material for medical applications.

Molecular Mechanism

The molecular mechanism of action of (4-Hydroxybutyl) hydrogen succinate involves its transformation into 4-hydroxybutyrate (4HB) in bacteria. This process is facilitated by the enzymes 1,3-propanediol dehydrogenase and aldehyde dehydrogenase . The 4HB is then incorporated into PHA copolymers, influencing their properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Hydroxybutyl) hydrogen succinate can change over time. For instance, the enzymatic degradation of poly(butylene succinate) (PBS), a polymer derived from (4-Hydroxybutyl) hydrogen succinate, proceeds by a surface-etching mechanism to give (4-Hydroxybutyl) hydrogen succinate as the main product .

Metabolic Pathways

(4-Hydroxybutyl) hydrogen succinate is involved in the metabolic pathway for the production of PHA copolymers in bacteria. This process involves the transformation of (4-Hydroxybutyl) hydrogen succinate into 4HB, which is then incorporated into the copolymers .

Propriétés

IUPAC Name |

4-(4-hydroxybutoxy)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c9-5-1-2-6-13-8(12)4-3-7(10)11/h9H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCROXMKUVBDUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOC(=O)CCC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204686 | |

| Record name | (4-Hydroxybutyl) hydrogen succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56149-52-1 | |

| Record name | 1-(4-Hydroxybutyl) butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56149-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Hydroxybutyl) hydrogen succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxybutyl) hydrogen succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-hydroxybutyl) hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

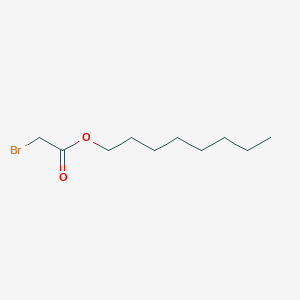

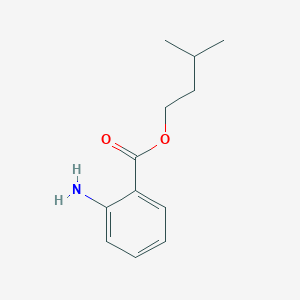

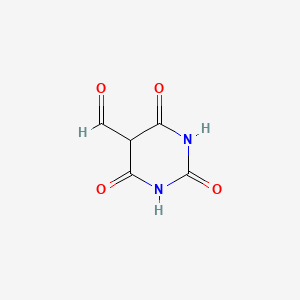

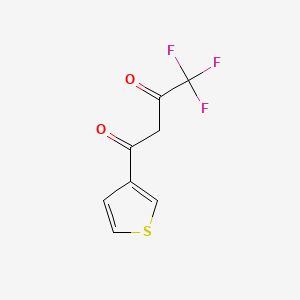

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

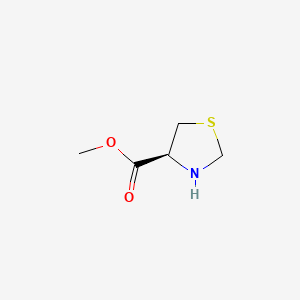

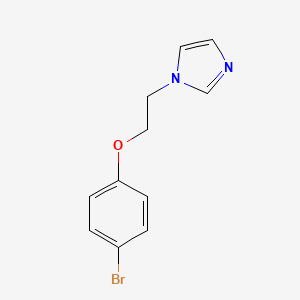

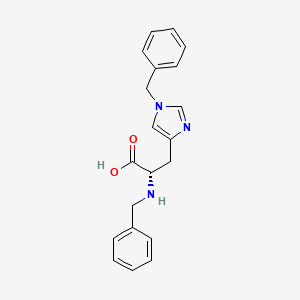

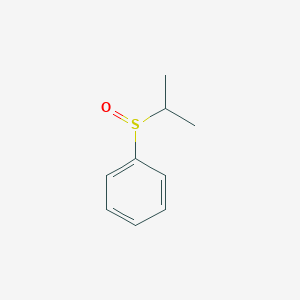

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.